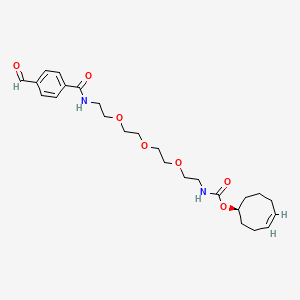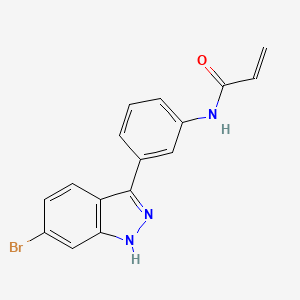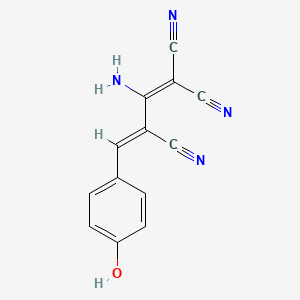
Rafoxanide-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rafoxanide 13C6 is a labeled version of Rafoxanide, a salicylanilide compound used primarily as an antiparasitic agent. It is specifically designed for use in analytical and research applications, where the isotopic labeling with carbon-13 (13C6) allows for precise tracking and analysis in various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rafoxanide 13C6 involves the incorporation of carbon-13 into the benzoyl ring of Rafoxanide. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 13C-labeled benzoyl chloride.
Formation of Intermediate: The labeled benzoyl chloride reacts with 3-chloro-4-(4-chlorophenoxy)aniline to form an intermediate.
Final Product: The intermediate undergoes further reactions with iodine and other reagents to yield Rafoxanide 13C6.
Industrial Production Methods
Industrial production of Rafoxanide 13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and large-scale chemical synthesis .
化学反応の分析
Types of Reactions
Rafoxanide 13C6 undergoes various chemical reactions, including:
Oxidation: Rafoxanide 13C6 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Rafoxanide 13C6 into reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds .
科学的研究の応用
Rafoxanide 13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Rafoxanide in various samples.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Rafoxanide.
Industry: Utilized in the development of new antiparasitic formulations and veterinary medicines.
作用機序
Rafoxanide 13C6 exerts its effects primarily through its action as an anthelmintic agent. It targets specific enzymes and pathways in parasites, leading to their death. The compound induces endoplasmic reticulum stress and activates the unfolded protein response, which can lead to apoptosis in certain cells. This mechanism is particularly relevant in its potential use against non-small cell lung cancer .
類似化合物との比較
Similar Compounds
Closantel: Another salicylanilide with similar antiparasitic properties.
Fenbendazole: A benzimidazole compound used as an anthelmintic.
Albendazole: Another benzimidazole with broad-spectrum antiparasitic activity
Uniqueness
Rafoxanide 13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This labeling provides a significant advantage in studies requiring detailed metabolic and pharmacokinetic analysis .
特性
分子式 |
C19H11Cl2I2NO3 |
|---|---|
分子量 |
631.96 g/mol |
IUPAC名 |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide |
InChI |
InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)/i7+1,8+1,11+1,14+1,16+1,18+1 |
InChIキー |
NEMNPWINWMHUMR-QBPDDYRQSA-N |
異性体SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)I)I)O)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)





![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B11931763.png)
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)

